molecular formula C11H13NO4 B038550 m-Nitrobenzyl butyrate CAS No. 119613-13-7

m-Nitrobenzyl butyrate

Cat. No. B038550
M. Wt: 223.22 g/mol
InChI Key: HEZSMLGZPUJFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Nitrobenzyl butyrate is an organic compound with the molecular formula C11H11NO4. It is also known as 4-(nitrophenyl) butyrate. This chemical compound is widely used in scientific research for its unique properties.

Mechanism Of Action

M-Nitrobenzyl butyrate is a substrate for esterase enzymes. When it is hydrolyzed by esterase enzymes, it produces m-nitrobenzyl alcohol and butyric acid. The hydrolysis reaction is catalyzed by the active site of the esterase enzyme. The mechanism of action of m-Nitrobenzyl butyrate is based on the hydrolysis of the ester bond by the esterase enzyme.

Biochemical And Physiological Effects

M-Nitrobenzyl butyrate has no known biochemical or physiological effects on living organisms. It is not toxic to cells or tissues and does not interfere with normal cellular functions. It is a non-toxic and non-invasive substrate for esterase enzymes and lipases.

Advantages And Limitations For Lab Experiments

M-Nitrobenzyl butyrate is a widely used substrate for esterase enzymes and lipases. It has several advantages as a substrate, including its non-toxic nature, high solubility in water, and low cost. However, it has some limitations as a substrate, including its sensitivity to pH and temperature, which can affect the rate of hydrolysis. It is also sensitive to light and should be stored in a dark place.

Future Directions

The use of m-Nitrobenzyl butyrate as a substrate for esterase enzymes and lipases is an active area of research. Future research directions include the development of new esterase enzymes and lipases that can efficiently hydrolyze m-Nitrobenzyl butyrate. The use of m-Nitrobenzyl butyrate in drug discovery and development is also an area of future research, as it can be used to screen for potential drugs that target esterase enzymes and lipases. Additionally, the use of m-Nitrobenzyl butyrate in environmental monitoring and analysis is an area of future research, as it can be used to detect esterase enzyme activity in environmental samples.

Synthesis Methods

M-Nitrobenzyl butyrate can be synthesized by the reaction of m-nitrobenzyl alcohol with butyric anhydride in the presence of a catalyst. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be increased by recrystallization.

Scientific Research Applications

M-Nitrobenzyl butyrate is widely used in scientific research as a substrate for esterase enzymes. It is used to study the activity of esterase enzymes in various biological systems. The compound is also used as a model substrate for lipase activity. It is used to investigate the mechanism of action of lipases and to study the kinetics of lipase-catalyzed reactions.

properties

CAS RN

119613-13-7

Product Name

m-Nitrobenzyl butyrate

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3-nitrophenyl)methyl butanoate

InChI

InChI=1S/C11H13NO4/c1-2-4-11(13)16-8-9-5-3-6-10(7-9)12(14)15/h3,5-7H,2,4,8H2,1H3

InChI Key

HEZSMLGZPUJFQL-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

Other CAS RN

119613-13-7

synonyms

(3-nitrophenyl)methyl butanoate

Origin of Product

United States

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